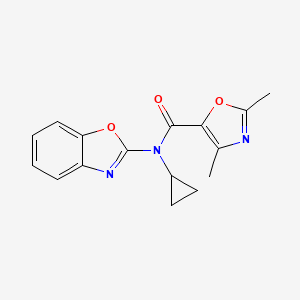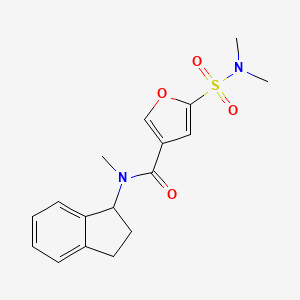
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide, also known as BTCP, is a synthetic compound that belongs to the family of piperidine derivatives. BTCP was first synthesized in the 1970s and since then, it has been extensively studied for its potential applications in the field of neuroscience.
Wirkmechanismus
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide acts by inhibiting the reuptake of dopamine in the brain. It binds to the dopamine transporter (DAT) protein, which is responsible for removing dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of this compound in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the brain. It increases the levels of dopamine in the nucleus accumbens, a brain region that is involved in reward-motivated behavior. It also increases the levels of dopamine in the prefrontal cortex, a brain region that is involved in executive function and decision-making. In addition, this compound has been shown to increase the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that play a role in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor, which means that it can be used to study the role of dopamine in various neurological disorders. It is also a highly selective inhibitor of DAT, which means that it does not affect other neurotransmitter transporters. However, this compound has some limitations for lab experiments. It is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the brain. In addition, this compound has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide. One area of research is to study its potential applications in the treatment of neurological disorders such as Parkinson's disease, ADHD, and drug addiction. Another area of research is to study its mechanism of action in more detail, including its effects on other neurotransmitter systems. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in humans, as well as its potential side effects. Finally, there is a need for the development of new compounds that are more selective and have fewer side effects than this compound.
Synthesemethoden
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide can be synthesized using a multi-step procedure that involves the reaction of 1-benzyl-4-chloropiperidine with 2,2-dimethylcyclopropanecarboxylic acid in the presence of a base such as sodium hydride. The resulting intermediate is then treated with N-methylmorpholine and acetic anhydride to obtain the final product, this compound. This synthesis method has been optimized over the years to improve the yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It is a potent dopamine reuptake inhibitor, which means that it can increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward-motivated behavior, learning, and memory. Therefore, this compound has been studied as a potential treatment for various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Eigenschaften
IUPAC Name |
N-(1-benzyl-3-methylpiperidin-4-yl)-2,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14-12-21(13-15-7-5-4-6-8-15)10-9-17(14)20-18(22)16-11-19(16,2)3/h4-8,14,16-17H,9-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRECMTDFPABTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC(=O)C2CC2(C)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)



![4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)phenyl]sulfonylbutanoic acid](/img/structure/B7438177.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)

![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)



![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)
![1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
